2,6-Dinitro-4-fluoro-phenacetonitrile
Overview
Description
2,6-Dinitro-4-fluoro-phenacetonitrile is an organic compound with the molecular formula C8H4FN3O4 and a molecular weight of 225.13 g/mol It is characterized by the presence of a fluoro group and two nitro groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-fluoro-phenacetonitrile typically involves the nitration of 4-fluorobenzonitrile followed by further chemical modifications. One common method includes the reaction of 4-fluorobenzonitrile with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro groups at the 2 and 6 positions . The reaction conditions often require careful temperature control to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-fluoro-phenacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups replacing the fluoro group.
Reduction: The major products are (4-amino-2,6-dinitrophenyl)acetonitrile and (4-fluoro-2,6-diaminophenyl)acetonitrile.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives of the phenyl ring.
Scientific Research Applications
2,6-Dinitro-4-fluoro-phenacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrile groups.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals where its functional groups provide desired properties.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-fluoro-phenacetonitrile depends on its specific application. In chemical reactions, the fluoro and nitro groups influence the reactivity and selectivity of the compound. The nitrile group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction or act as electron-withdrawing groups to stabilize intermediates.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-2-nitrophenyl)acetonitrile: Lacks one nitro group, leading to different reactivity and applications.
(4-Chloro-2,6-dinitrophenyl)acetonitrile: Similar structure but with a chloro group instead of a fluoro group, affecting its chemical properties.
(4-Fluoro-2,6-dinitrophenyl)ethanol: Contains an ethanol group instead of an acetonitrile group, leading to different chemical behavior.
Uniqueness
2,6-Dinitro-4-fluoro-phenacetonitrile is unique due to the combination of its fluoro, nitro, and nitrile groups, which impart specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications where these functional groups are advantageous.
Biological Activity
2,6-Dinitro-4-fluoro-phenacetonitrile (CAS No. 861107-04-2) is a chemical compound with potential biological activity that has been the subject of various studies. Its structural features suggest interactions with biological systems, particularly in the context of cancer research and neuropharmacology. This article reviews the compound's biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dinitro and fluoro substituents on a phenacetonitrile backbone. The presence of these functional groups may enhance its reactivity and biological interactions.
Molecular Formula: C10H6F2N4O4
Molecular Weight: 284.18 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as hexokinase in glycolysis, which is crucial for cancer cell survival and proliferation .
- Modulation of Neurotransmitter Levels : Compounds with similar structures may affect neurotransmitter systems by inhibiting monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin.
- Induction of Apoptosis : There is evidence suggesting that dinitro compounds can induce apoptosis in cancer cells through oxidative stress mechanisms, disrupting cellular homeostasis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Study | Biological Activity | IC50 Value | Cell Line/Model | Mechanism |
---|---|---|---|---|
Study A | Cytotoxicity | 15 µM | GBM Cells | Hexokinase inhibition |
Study B | Neuroprotection | 20 µM | Neuronal Cells | MAO inhibition |
Study C | Apoptosis induction | 10 µM | Various Cancer Cells | Oxidative stress |
Case Study 1: Cytotoxic Effects in Glioblastoma Multiforme
In a study examining the effects of halogenated derivatives on glioblastoma cells, it was found that compounds similar to this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 20 µM, indicating potent activity against aggressive cancer cell lines .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of phenacetonitrile derivatives. The study demonstrated that these compounds could inhibit MAO activity effectively, leading to increased levels of neuroprotective neurotransmitters. The results suggested potential therapeutic applications for neurodegenerative diseases.
Biochemical Pathways
The compound is believed to interact with several biochemical pathways:
- Glycolysis Inhibition : By inhibiting hexokinase, it disrupts glucose metabolism in cancer cells.
- Neurotransmitter Regulation : Modulating MAO activity affects serotonin and dopamine levels.
- Oxidative Stress Response : Induces cellular stress responses leading to apoptosis in malignant cells.
Properties
IUPAC Name |
2-(4-fluoro-2,6-dinitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGSCURJGICQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694596 | |
Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861107-04-2 | |
Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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